1-Amino-2-methylheptan-3-ol

Catalog No.
S15869671
CAS No.
M.F
C8H19NO
M. Wt
145.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Amino-2-methylheptan-3-ol

Product Name

1-Amino-2-methylheptan-3-ol

IUPAC Name

1-amino-2-methylheptan-3-ol

Molecular Formula

C8H19NO

Molecular Weight

145.24 g/mol

InChI

InChI=1S/C8H19NO/c1-3-4-5-8(10)7(2)6-9/h7-8,10H,3-6,9H2,1-2H3

InChI Key

ZYJHAFMEIXRSTD-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(C)CN)O

1-Amino-2-methylheptan-3-ol is an organic compound classified as an amino alcohol, characterized by the presence of both an amino group (-NH2) and a hydroxyl group (-OH) within its molecular structure. Its molecular formula is C7H17NOC_7H_{17}NO, and it has a molecular weight of approximately 145.22 g/mol. The compound is chiral, meaning it exists in two enantiomeric forms, which can exhibit different biological activities and properties. This uniqueness is attributed to its specific arrangement of functional groups on the heptane backbone, which influences its reactivity and interactions with biological systems.

Due to its functional groups:

  • Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound (aldehyde or ketone) using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The compound can be reduced to form alcohols from carbonyl groups using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The amino group can undergo nucleophilic substitution reactions with electrophiles, such as alkyl halides and acyl chlorides, leading to the formation of substituted amines or amides.

These reactions are significant in synthetic organic chemistry, allowing for the modification of the compound for various applications.

The biological activity of 1-Amino-2-methylheptan-3-ol is largely influenced by its chiral nature. It may interact with specific receptors or enzymes in biological systems, potentially modulating their activity. Such interactions can lead to diverse effects, including:

  • Enzyme Modulation: The compound may act as a substrate or inhibitor for certain enzymes, influencing metabolic pathways.
  • Neurotransmitter Activity: Similar compounds have been studied for their roles in neurotransmission and could exhibit similar properties.
  • Antimicrobial Properties: Some amino alcohols have shown antimicrobial activity, suggesting potential applications in pharmaceuticals.

Several methods exist for synthesizing 1-Amino-2-methylheptan-3-ol:

  • Grignard Reaction: One common synthetic route involves the reaction of ethylmagnesium bromide with a suitable carbonyl precursor in anhydrous conditions (e.g., diethyl ether or tetrahydrofuran).
  • Reduction of Ketones: Another approach is the reduction of the corresponding ketone using sodium borohydride or lithium aluminum hydride under controlled conditions.
  • Catalytic Hydrogenation: Industrial synthesis may utilize catalytic hydrogenation techniques to reduce precursors efficiently.

These methods can be optimized for yield and purity depending on the desired application.

1-Amino-2-methylheptan-3-ol has several potential applications across various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development.
  • Chemical Intermediates: It can be used as an intermediate in the synthesis of other organic compounds.
  • Research Tools: As a chiral building block, it is valuable in studies involving stereochemistry and enzyme-substrate interactions.

Studies on the interactions of 1-Amino-2-methylheptan-3-ol with biological targets are crucial for understanding its mechanism of action. Research indicates that the compound may form hydrogen bonds with proteins or enzymes due to its hydroxyl and amino groups. This ability to interact with biological macromolecules suggests potential roles in modulating biochemical pathways.

1-Amino-2-methylheptan-3-ol shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities:

Compound NameStructure CharacteristicsUnique Features
1-Amino-2-methylpropan-2-olSimilar amino alcohol structureDifferent reactivity due to shorter carbon chain
1-Amino-3-methylpentan-3-olChiral amino alcohol with distinct propertiesUnique substitution pattern
1-Amino-2,4-dimethylhexan-3-olContains additional methyl groupsEnhanced solubility and potential bioactivity
2-Amino-3-methylbutan-2-olDifferent arrangement of functional groupsVaries significantly in biological applications

Uniqueness: The unique combination of the specific chiral center and the arrangement of functional groups in 1-Amino-2-methylheptan-3-ol distinguishes it from these similar compounds, influencing its reactivity and potential applications in various fields.

XLogP3

1.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

145.146664230 g/mol

Monoisotopic Mass

145.146664230 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-15-2024

Explore Compound Types